REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH2:7][S:8]([O:11]CC)(=[O:10])=[O:9])=[CH:4][CH:3]=1>Cl>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][S:8]([OH:11])(=[O:9])=[O:10])=[CH:14][CH:15]=1
|
Name
|
ethyl 4-hydroxyphenethyl sulfonate
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CCS(=O)(=O)OCC)C=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
the concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |